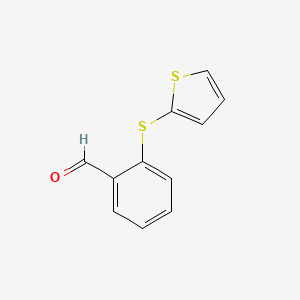

2-(Thiophen-2-ylsulfanyl)benzaldehyde

Description

Significance within Organic and Heterocyclic Chemistry

In the broad fields of organic and heterocyclic chemistry, the significance of 2-(Thiophen-2-ylsulfanyl)benzaldehyde lies in its role as a multifunctional building block. Heterocyclic compounds, particularly those containing sulfur, are cornerstones of many biologically active molecules. nih.govnih.gov The thiophene (B33073) moiety, a five-membered aromatic ring containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govsci-hub.se Its presence in a molecule can enhance pharmacological activity and modulate physicochemical properties. nih.gov

The benzaldehyde (B42025) component provides a reactive aldehyde group, a versatile handle for a wide array of organic transformations, including condensations, oxidations, and reductions. The thioether (sulfide) bridge linking these two aromatic systems is also of great importance. Diaryl and heteroaryl sulfides are common structural motifs in natural products and medicinal agents, with therapeutic potential in treating a range of diseases. acs.org The synthesis and study of molecules like this compound, which combine these key fragments, are crucial for expanding the chemical space available to medicinal chemists and for creating libraries of novel compounds for biological screening.

Unique Structural Attributes and Synthetic Utility

The structure of this compound is characterized by a benzaldehyde ring where the carbon at position 2 is connected to the sulfur atom of a thiophene ring, which in turn is bonded at its 2-position. This arrangement leads to a unique spatial and electronic architecture.

Structural Attributes:

Thiophene Ring: An electron-rich aromatic heterocycle that can participate in electrophilic substitution reactions. The sulfur atom can also influence the molecule's conformation and engage in non-covalent interactions.

Benzaldehyde Moiety: Contains a reactive carbonyl group (C=O) ortho to the thioether linkage. This aldehyde group is a key site for synthetic modifications.

Thioether Linkage (-S-): Provides a flexible connection between the two aromatic rings, allowing for various spatial orientations. The sulfur atom can be oxidized to form sulfoxides and sulfones, further expanding the molecular diversity.

Synthetic Utility: The molecule's synthetic utility stems from the reactivity of its functional groups. The aldehyde can undergo a variety of reactions, making it a precursor to numerous other compounds.

Condensation Reactions: The aldehyde group readily reacts with compounds containing active methylene (B1212753) groups (e.g., Knoevenagel condensation) or with amines to form Schiff bases (imines).

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds.

Cyclization Reactions: The ortho-positioning of the aldehyde and the thioether linkage makes it a potential precursor for intramolecular cyclization reactions to form novel sulfur-containing heterocyclic systems, such as thieno[2,3-b]benzothiopyrans, after appropriate modifications.

The synthesis of the parent compound itself can be approached through several established methods for C-S bond formation, such as the nucleophilic aromatic substitution of a 2-halobenzaldehyde with thiophene-2-thiol (B152015) or through metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H8OS2 |

| Molecular Weight | 220.31 g/mol |

| Appearance | Pale yellow solid or oil |

| Boiling Point | ~380.5 °C at 760 mmHg (Predicted) |

| Density | ~1.3 g/cm3 (Predicted) |

Research Rationale and Scope of Investigation

The primary rationale for investigating this compound and its derivatives is driven by the search for new therapeutic agents and functional materials. The combination of the thiophene ring and a diaryl sulfide-like structure suggests potential biological activities.

Medicinal Chemistry:

Antimicrobial and Anticancer Agents: Thiophene derivatives and diaryl sulfides have independently shown promise as antimicrobial and anticancer agents. acs.org Therefore, hybrid molecules incorporating both scaffolds are of significant interest for developing new drugs that may exhibit enhanced potency or novel mechanisms of action.

Enzyme Inhibition: The specific arrangement of functional groups could allow the molecule to act as an inhibitor for various enzymes by interacting with their active sites.

Materials Science:

Organic Electronics: Thiophene-containing conjugated systems are fundamental components in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The aldehyde group allows for the extension of the conjugated system through reactions like the Knoevenagel condensation, making this compound a useful building block for new organic electronic materials.

The scope of investigation for this compound involves its synthesis and purification, the exploration of its reactivity to create a library of derivatives, and the subsequent evaluation of these new compounds for their biological and photophysical properties.

Table 2: Key Reactions and Potential Products

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Wittig Reaction | Phosphonium ylide | Stilbene derivatives |

| Knoevenagel Condensation | Malononitrile | Dicyanovinyl derivatives |

| Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | Secondary amine derivatives |

| Oxidation | Oxidizing agent (e.g., H2O2) | Carboxylic acid, Sulfoxide (B87167), or Sulfone |

| Reduction | Reducing agent (e.g., NaBH4) | Benzyl alcohol derivative |

Structure

3D Structure

Properties

Molecular Formula |

C11H8OS2 |

|---|---|

Molecular Weight |

220.3 g/mol |

IUPAC Name |

2-thiophen-2-ylsulfanylbenzaldehyde |

InChI |

InChI=1S/C11H8OS2/c12-8-9-4-1-2-5-10(9)14-11-6-3-7-13-11/h1-8H |

InChI Key |

GAGDMFSVNOTPDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)SC2=CC=CS2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Thiophen 2 Ylsulfanyl Benzaldehyde and Its Derivatives

Direct C-S Cross-Coupling Approaches

Direct C-S cross-coupling reactions represent a powerful and modular approach for the formation of the critical aryl-sulfur bond in 2-(thiophen-2-ylsulfanyl)benzaldehyde. These methods typically involve the reaction of a thiophene-derived sulfur nucleophile with a benzaldehyde-derived electrophile, or vice versa.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to C-S bond formation has been extensively developed. nih.gov The synthesis of this compound can be envisioned through the palladium-catalyzed coupling of thiophene-2-thiol (B152015) or its synthetic equivalent with a 2-halobenzaldehyde, such as 2-bromobenzaldehyde.

A typical catalytic cycle for such a transformation involves the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by reaction with the thiolate to form a palladium(II)-thiolate complex. Reductive elimination from this complex then furnishes the desired diaryl thioether and regenerates the active palladium(0) catalyst.

Key to the success of these reactions is the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. While early systems often relied on chelating bisphosphine ligands, more recent studies have shown that certain biaryl monophosphine ligands can form exceptionally effective catalysts that promote C–S coupling reactions under mild conditions. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed C-S Cross-Coupling for Diaryl Thioether Synthesis

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | CyPF-tBu | NaOtBu | Toluene | 100 | acs.org |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | organic-chemistry.org |

| Pd-PEPPSI-IPent | None | K-tert-butoxide | Mechanochemical (ball-milling) | Room Temperature | ucl.ac.uk |

These catalyst systems have demonstrated broad functional group tolerance, which is crucial for the synthesis of a functionalized molecule like this compound, where the aldehyde group must remain intact. nih.gov For instance, the use of a robust catalyst allows for the coupling of aryl bromides bearing an aldehyde or an enolizable ketone. nih.gov

In recent years, there has been a significant push towards the development of metal-free and green synthetic methodologies to minimize the environmental impact of chemical processes. For the synthesis of diaryl thioethers, several innovative approaches have emerged.

One such strategy involves the use of xanthates as odorless and stable thiol surrogates. mdpi.com This method allows for the synthesis of alkyl aryl thioethers under transition-metal-free and base-free conditions. The reaction likely proceeds through the nucleophilic substitution of an aryl halide with the xanthate, followed by an intramolecular elimination to generate the thioether. mdpi.com This approach offers a greener alternative to the use of foul-smelling and air-sensitive thiols.

Visible-light-promoted C-S cross-coupling has also gained traction as a green synthetic tool. nih.gov These reactions can often be conducted at room temperature and without the need for transition metal catalysts, instead utilizing organic photosensitizers. For example, a practical method for the synthesis of aromatic thioethers has been reported using visible light, which tolerates a broad range of functional groups. nih.gov Another innovative approach utilizes an organocatalytic system where an indole (B1671886) thiolate catalyst, upon excitation with light, can activate aryl chlorides for reaction with a sulfur source like tetramethylthiourea. nih.gov

Table 2: Comparison of Metal-Free and Green C-S Coupling Methods

| Method | Sulfur Source | Conditions | Advantages |

| Xanthate-based | Potassium Xanthate | Transition-metal-free, base-free | Odorless, stable sulfur source |

| Visible-light promoted | Thiols | Metal-free, room temperature | Mild reaction conditions, green energy source |

| Organocatalytic Photoredox | Tetramethylthiourea | Metal-free, visible light | Use of inexpensive and stable reagents |

Mechanistic Pathways of Formation

The mechanistic pathways for the formation of diaryl thioethers via transition metal-catalyzed C-S cross-coupling have been the subject of extensive study. For palladium-catalyzed reactions, the generally accepted mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide (e.g., 2-bromobenzaldehyde) to a Pd(0) complex. This is followed by the coordination of the thiolate (e.g., thiophene-2-thiolate) and subsequent transmetalation or reaction with the palladium-aryl complex. The final step is the reductive elimination of the diaryl thioether, which regenerates the active Pd(0) catalyst. acs.org

A critical aspect of this mechanism is the potential for catalyst deactivation. Thiolates can strongly coordinate to the palladium center, leading to the formation of off-cycle and unreactive palladium-thiolate complexes. The choice of ligand is crucial in mitigating these deactivation pathways and promoting the desired reductive elimination. nih.gov

In copper-catalyzed Ullmann-type C-S coupling reactions, the mechanism is thought to involve the formation of a copper(I)-thiolate species. This species then reacts with the aryl halide in what is formally a nucleophilic aromatic substitution. The reaction can proceed through a Cu(I)/Cu(III) catalytic cycle, although the precise mechanistic details can vary depending on the specific reaction conditions and ligands employed. wikipedia.orgorganic-chemistry.org

For metal-free reactions, the mechanisms are more varied. In the case of xanthate-based syntheses, a nucleophilic aromatic substitution mechanism is likely operative. mdpi.com For visible-light-promoted reactions, a radical mechanism is often proposed, involving the photo-induced generation of a thiyl radical which then engages in the C-S bond-forming process. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Several key parameters are typically screened to enhance the efficiency of C-S cross-coupling reactions.

Catalyst and Ligand: The choice of metal precursor and ligand is critical. For palladium catalysis, catalyst loading is often optimized to be as low as possible while maintaining high reactivity. The ligand's electronic and steric properties are fine-tuned to promote the desired catalytic cycle and prevent side reactions. researchgate.net

Solvent: The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate. Aprotic polar solvents such as 1,4-dioxane, toluene, and dimethylformamide (DMF) are commonly employed.

Temperature: Reaction temperatures can range from room temperature for highly active catalyst systems to elevated temperatures (80-120 °C) for less reactive substrates. Microwave irradiation has also been used to accelerate these reactions.

Reactant Stoichiometry: The ratio of the aryl halide to the thiol can be adjusted to maximize the yield of the desired unsymmetrical diaryl thioether and minimize the formation of symmetrical byproducts. nih.gov

Table 3: Optimization Parameters for Diaryl Thioether Synthesis

| Parameter | Common Variations | Effect on Reaction |

| Catalyst Loading | 0.1 - 5 mol% | Affects reaction rate and cost-effectiveness |

| Ligand Type | Monophosphines, Bisphosphines, N-heterocyclic carbenes | Influences catalyst stability and activity |

| Base Strength | Weak (e.g., K₂CO₃) to Strong (e.g., NaOtBu) | Affects thiolate formation and catalyst performance |

| Solvent Polarity | Nonpolar (e.g., Toluene) to Polar Aprotic (e.g., DMF) | Influences solubility and reaction kinetics |

| Temperature | Room Temperature to >100 °C | Controls reaction rate and selectivity |

By systematically optimizing these parameters, high yields of diaryl thioethers, including this compound, can be achieved with excellent functional group tolerance.

Comprehensive Reactivity Profiles and Chemical Transformations

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations, including nucleophilic addition, oxidation, reduction, and condensation reactions.

The carbonyl carbon of the aldehyde group is electrophilic and is therefore susceptible to attack by nucleophiles. This reactivity allows for the formation of a diverse array of products.

Schiff Base Formation: In the presence of primary amines, 2-(Thiophen-2-ylsulfanyl)benzaldehyde is expected to form Schiff bases, also known as imines. openstax.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding N-substituted imine. openstax.org

Acetal Formation: The reaction of this compound with alcohols in the presence of an acid catalyst would lead to the formation of acetals. This process involves the initial formation of a hemiacetal, which then reacts with a second molecule of the alcohol to produce a stable acetal.

Cyanohydrin Formation: The addition of hydrogen cyanide to the aldehyde group of this compound would result in the formation of a cyanohydrin. This reaction typically requires a basic catalyst to generate the cyanide ion, which then acts as a nucleophile. libretexts.org

A summary of the expected nucleophilic addition reactions is presented in the table below.

| Nucleophile | Reagent Example | Product |

| Primary Amine | R-NH₂ | Schiff Base (Imine) |

| Alcohol | R-OH (with acid catalyst) | Acetal |

| Cyanide | HCN (with base catalyst) | Cyanohydrin |

The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₃), chromic acid, and silver oxide. The resulting product would be 2-(Thiophen-2-ylsulfanyl)benzoic acid.

Details of typical oxidation reactions for similar substrates are outlined in the table below.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic or neutral solution, heat | 2-(Thiophen-2-ylsulfanyl)benzoic acid |

| Chromic Acid (H₂CrO₄) | Aqueous acetone | 2-(Thiophen-2-ylsulfanyl)benzoic acid |

| Silver Oxide (Ag₂O) | Basic solution | 2-(Thiophen-2-ylsulfanyl)benzoic acid |

The aldehyde group can be easily reduced to a primary alcohol. This can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. libretexts.orgsciforum.net The product of this reduction would be (2-(Thiophen-2-ylsulfanyl)phenyl)methanol. ugm.ac.idmasterorganicchemistry.com

The following table summarizes common reduction reactions for aldehydes.

| Reducing Agent | Typical Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | (2-(Thiophen-2-ylsulfanyl)phenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | (2-(Thiophen-2-ylsulfanyl)phenyl)methanol |

The aldehyde moiety of this compound can participate in condensation reactions to form new carbon-carbon bonds.

Aldol (B89426) Condensation: In the presence of a base, this compound can react with an enolizable ketone or aldehyde in a crossed aldol condensation. Since this benzaldehyde (B42025) derivative lacks α-hydrogens, it can only act as the electrophilic partner in this reaction. The reaction would initially form a β-hydroxy carbonyl compound, which may then dehydrate to yield an α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. nih.govsphinxsai.comsigmaaldrich.com This would result in the formation of a new carbon-carbon double bond. researchgate.netresearchgate.net

Transformations at the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and is therefore susceptible to electrophilic attack.

The thiophene ring in this compound can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The position of substitution on the thiophene ring will be directed by the existing substituents. The sulfur atom of the thiophene ring directs electrophiles to the adjacent α-positions (positions 2 and 5). The directing effects of the other substituents on the molecule would also influence the regioselectivity of the reaction. For instance, halogenation of substituted thiophenes has been studied, and the effect of substituents on the rate and position of substitution has been documented. rsc.org

Directed Ortho Metalation (DOM) and Related Reactions

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the case of this compound, the regiochemical outcome of lithiation is influenced by the presence of two potential Directed Metalation Groups (DMGs): the aldehyde and the sulfanyl (B85325) linkage. organic-chemistry.org

The aldehyde group is generally a potent DMG. However, its high reactivity toward organolithium bases presents a significant challenge, often leading to nucleophilic addition at the carbonyl carbon rather than deprotonation of the aromatic ring. To circumvent this, the aldehyde can be transiently protected or converted in situ into a more robust DMG. For instance, reaction with a lithium amide can form a temporary amino alkoxide species which directs deprotonation to the C-3 position of the benzaldehyde ring.

Conversely, the sulfur atom of the thioether is also a known, albeit weaker, DMG that can direct metalation. organic-chemistry.org In related compounds like thioanisole, lithiation can occur both at the ortho position of the ring and on the methyl group. nih.gov For this compound, there is competition between deprotonation at the C-3 position of the benzaldehyde ring (directed by the aldehyde/alkoxide) and the C-3 position of the thiophene ring (an inherently acidic position, activated further by the sulfur linkage). The precise outcome is highly dependent on the specific organolithium reagent used, the solvent, and the temperature. Generally, stronger bases and coordinating solvents like THF favor the DoM pathway. uwindsor.ca Subsequent reaction of the resulting aryllithium intermediate with various electrophiles allows for the introduction of a wide range of substituents at the C-3 position.

Chemistry of the Sulfanyl Linkage

The diaryl thioether bond is a key functional component of the molecule, offering distinct opportunities for chemical transformation through either cleavage or oxidation.

The carbon-sulfur bonds in this compound can be cleaved under various conditions to yield different products.

Reductive Cleavage: Desulfurization can be achieved using reducing agents like Raney nickel. This process would lead to the formation of benzaldehyde and thiophene, effectively removing the sulfur bridge. Other methods for C-S bond cleavage in diaryl thioethers involve transition-metal catalysis, which can lead to cross-coupling products.

Oxidative Cleavage: The C–S bond can also be cleaved under oxidative conditions. For instance, reaction with hydrogen peroxide can lead to the cleavage of the C-S bond, particularly in molecules containing activating groups like an adjacent carboxylic acid. rsc.org

Metal-Free Cleavage: Recent methodologies have employed halogenating reagents such as N-bromosuccinimide (NBS) for the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.org While less directly applicable to the C(sp²)-S bonds in the title compound, related strategies using reagents like NCS have been shown to cleave arylmethyl thioethers, suggesting potential pathways for the transformation of diaryl thioethers under specific conditions. researchgate.net

Table 1: Potential C-S Bond Transformation Reactions

| Transformation Type | Reagents/Conditions | Potential Products |

| Reductive Cleavage | Raney Nickel (Ra-Ni), H₂ | Benzaldehyde, Thiophene |

| Metal-Catalyzed | Pd or Ni catalyst, Aryl halide | Arylated benzaldehyde derivatives |

| Oxidative Cleavage | H₂O₂ | Benzaldehyde, Thiophene derivatives |

| Halogen-Mediated | NBS, NFSI, or NCS | Substituted benzaldehydes |

The sulfur atom in the sulfanyl linkage can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation significantly alters the electronic and steric properties of the linkage, which can be useful in modulating biological activity or in synthetic applications where the sulfoxide or sulfone acts as a leaving group or directing group.

The selective oxidation to the sulfoxide, 2-(Thiophen-2-ylsulfinyl)benzaldehyde, is typically achieved by using one equivalent of an oxidizing agent at low temperatures. Common reagents for this include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). derpharmachemica.comresearchgate.netresearchgate.net Over-oxidation to the sulfone can be minimized by careful control of the stoichiometry and reaction temperature.

Further oxidation to the sulfone, 2-(Thiophen-2-ylsulfonyl)benzaldehyde, is accomplished by using an excess (two or more equivalents) of the oxidizing agent, often at room temperature or with gentle heating. derpharmachemica.comgoogle.com The resulting thiophenesulfonyl derivatives are of interest as they are related to compounds that have shown biological activity. biorxiv.org

Table 2: Oxidation of the Sulfanyl Linkage

| Product | Reagent(s) | Stoichiometry (Oxidant:Sulfide) | Typical Conditions |

| 2-(Thiophen-2-ylsulfinyl)benzaldehyde | m-CPBA | ~1:1 | CH₂Cl₂, low temp (-78 to 0 °C) |

| 2-(Thiophen-2-ylsulfinyl)benzaldehyde | H₂O₂ in Acetic Acid | ~1:1 | Room Temperature |

| 2-(Thiophen-2-ylsulfonyl)benzaldehyde | m-CPBA | >2:1 | CH₂Cl₂, Room Temperature |

| 2-(Thiophen-2-ylsulfonyl)benzaldehyde | H₂O₂ with catalyst (e.g., Na₂WO₄) | >2:1 | Acetic Acid, Heat |

Derivatization for Complex Molecular Architectures

The aldehyde functional group is a versatile handle for constructing more complex molecules from this compound. It readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Olefinations: The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for converting the aldehyde into an alkene. wikipedia.org Using stabilized phosphonate (B1237965) ylides, the HWE reaction with aromatic aldehydes like the title compound typically yields the (E)-alkene with high stereoselectivity. alfa-chemistry.comconicet.gov.ar This allows for the synthesis of stilbene-like structures incorporating the thiophenylsulfanyl moiety.

Reductive Amination: The aldehyde can be converted into a wide range of secondary and tertiary amines via reductive amination. This one-pot reaction involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or 2-picoline borane. rsc.orgresearchgate.netnih.gov

Cyclization Reactions: The ortho relationship between the aldehyde and the thioether linkage allows for the synthesis of fused heterocyclic systems. For example, after conversion of the aldehyde to a suitable precursor, intramolecular cyclization can lead to the formation of thieno[3,2-b]benzothiophene derivatives, which are of significant interest in materials science. mdpi.comnih.govresearchgate.net While direct cyclization is challenging, derivatization of the aldehyde, for instance into an alkyne via a Seyferth-Gilbert homologation, could create a substrate poised for intramolecular cyclization. encyclopedia.pub Similarly, Knoevenagel condensation followed by intramolecular cyclization is a known route to form fused ring systems from ortho-substituted benzaldehydes. nih.gov

Table 3: Derivatization Reactions of the Aldehyde Group

| Reaction Type | Reagents | Product Type |

| Horner-Wadsworth-Emmons | Stabilized phosphonate ylide, Base (e.g., NaH) | (E)-Alkene |

| Reductive Amination | Primary or Secondary Amine, NaBH(OAc)₃ | Secondary or Tertiary Amine |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), Base | α,β-Unsaturated dinitrile |

| Intramolecular Cyclization (of derivatives) | Acid or metal catalyst | Fused heterocycles (e.g., Thienobenzothiophenes) |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 2-(Thiophen-2-ylsulfanyl)benzaldehyde in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for complete structural assignment.

The combination of one-dimensional (1H, 13C) and two-dimensional (2D) NMR experiments allows for a full assignment of the molecule's complex spectrum.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number and type of protons. The aldehyde proton is expected to resonate as a singlet in the highly deshielded region of the spectrum, typically around 10.0 ppm. The protons on the benzaldehyde (B42025) and thiophene (B33073) rings appear in the aromatic region (7.0-8.0 ppm), often with complex splitting patterns due to spin-spin coupling between adjacent protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The aldehyde carbonyl carbon is a key diagnostic signal, appearing significantly downfield (around 190 ppm). The aromatic carbons of both the phenyl and thiophene rings resonate in the 120-150 ppm range. The specific chemical shifts are influenced by the sulfur atom and the aldehyde group.

2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons on the benzaldehyde ring and on the thiophene ring. An HSQC spectrum correlates each proton with its directly attached carbon atom. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) couplings between protons and carbons, which is crucial for confirming the connection of the two aromatic rings via the sulfur atom and the position of the aldehyde group. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aldehyde | -CHO | ~10.0 (s) | ~190.0 |

| Benzaldehyde Ring | C1-CHO | - | ~135.0 |

| C2-S | - | ~145.0 | |

| Ar-H | ~7.5-8.0 (m) | ~125.0-138.0 | |

| Ar-H | ~7.5-8.0 (m) | ||

| Thiophene Ring | C2'-S | - | ~130.0 |

| Ar-H | ~7.0-7.5 (m) | ~127.0-136.0 | |

| Ar-H | ~7.0-7.5 (m) |

While solution-state NMR provides data on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers insight into its structure in the solid phase. This technique is particularly valuable for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. In ssNMR, the chemical shifts are highly sensitive to the local molecular environment, including conformation and intermolecular packing. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of solid this compound, allowing for the differentiation of potential polymorphs by observing distinct sets of carbon and proton signals for each crystalline form.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₁H₈OS₂. The fragmentation pattern observed under electron ionization (EI) conditions offers valuable structural information.

The fragmentation of this compound is expected to proceed through several characteristic pathways, initiated by the ionization of the molecule to form the molecular ion [M]⁺• at m/z 220. Key fragmentation steps would likely include:

Loss of a hydrogen radical: Formation of a stable [M-H]⁺ ion (m/z 219).

Loss of the formyl radical: Cleavage of the C-C bond adjacent to the benzene (B151609) ring to lose •CHO (29 u), resulting in an ion at m/z 191.

Cleavage of the C-S bond: Scission of the sulfide (B99878) bridge can lead to fragments corresponding to the benzoyl cation [C₆H₄CHO]⁺ (m/z 105) or the thiophenyl radical.

Fragmentation of the thiophene ring: The thiophene moiety itself can undergo characteristic ring fragmentation. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 220 | [C₁₁H₈OS₂]⁺• | Molecular Ion (M⁺•) |

| 219 | [C₁₁H₇OS₂]⁺ | M⁺• - H• |

| 191 | [C₁₀H₇S₂]⁺ | M⁺• - •CHO |

| 105 | [C₇H₅O]⁺ | Cleavage of Ar-S bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly sensitive to polar functional groups. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found around 1700 cm⁻¹. Other key bands include aromatic C-H stretches above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-S stretching vibrations, which are typically weaker and appear in the 800-600 cm⁻¹ range. researchgate.net

Raman Spectroscopy : Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric bonds. It is particularly effective for observing the vibrations of the aromatic rings and the C-S-C sulfide linkage. The symmetric C=C stretching modes of the phenyl and thiophene rings, as well as the C-S bond vibrations, would be prominent in the Raman spectrum. iosrjournals.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Aldehyde C=O Stretch | 1710-1690 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| Aromatic C-H Bend | 900-675 | Strong | Weak |

| C-S Stretch | 800-600 | Weak-Medium | Medium-Strong |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not widely reported, analysis of related structures allows for a detailed prediction of its solid-state features.

The supramolecular assembly of molecules in the crystal lattice is directed by a variety of non-covalent interactions. For this compound, the following interactions are expected to be significant:

Hydrogen Bonding : Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), the aldehyde oxygen atom can act as a hydrogen bond acceptor. Weak C-H···O hydrogen bonds, involving the aromatic C-H groups, are likely to play a key role in linking molecules into chains or sheets.

Pi-Stacking (π-π Interactions) : The presence of two aromatic systems—the phenyl and thiophene rings—creates significant potential for π-π stacking interactions. These interactions, where the electron-rich faces of the rings align, would contribute substantially to the stability of the crystal packing. The arrangement could be either a parallel-displaced or a T-shaped conformation. nih.gov

Other Interactions : C-H···π interactions, where an aromatic C-H group points towards the face of an adjacent aromatic ring, are also anticipated. Additionally, weak C-H···S interactions involving the sulfur atoms of the thiophene ring and the sulfide bridge could further influence the molecular packing. nih.gov

Polymorphism and Pseudopolymorphism Investigations

No published studies on the polymorphic or pseudopolymorphic forms of this compound were found.

Other Advanced Analytical Techniques (e.g., UV-Vis Absorption, Fluorescence, Chiroptical Studies)

Specific data from UV-Vis absorption, fluorescence spectroscopy, or chiroptical studies for this compound are not available in the reviewed literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structurerdd.edu.iqrsc.orgmdpi.comresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. rdd.edu.iqnih.gov DFT calculations for 2-(Thiophen-2-ylsulfanyl)benzaldehyde would involve optimizing its three-dimensional geometry to find the most stable conformation (the lowest energy state). These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles between the benzaldehyde (B42025) and thiophene (B33073) rings. semanticscholar.org The accuracy of these predictions depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), which approximate the complex behavior of electrons within the molecule. researchgate.netnih.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. conicet.gov.ar The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron.

For this compound, analysis would show the spatial distribution of these orbitals. Typically, in such aromatic systems, the HOMO and LUMO are delocalized π-orbitals spread across the rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. conicet.gov.arresearchgate.net A small energy gap suggests the molecule is more reactive and can be easily excited, which is relevant for its potential use in electronic devices. nih.gov DFT calculations provide numerical values for these energies, allowing for the prediction of the molecule's kinetic stability and charge transfer characteristics. conicet.gov.arnih.gov

Table 1: Example of Calculated Electronic Properties for this compound Note: The following values are illustrative examples based on typical results for similar molecules and are not from a specific study on this compound.

| Parameter | Calculated Value (eV) |

|---|---|

| Energy of HOMO (EHOMO) | -6.25 |

| Energy of LUMO (ELUMO) | -2.15 |

| HOMO-LUMO Energy Gap (ΔE) | 4.10 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov An MEP surface map for this compound would show regions of negative and positive electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. nih.gov

Typically, regions with high electron density, such as around the oxygen atom of the aldehyde group and the sulfur atom of the thiophene ring, would be colored red, indicating negative potential and susceptibility to electrophilic attack. Conversely, regions with lower electron density, like the hydrogen atoms of the aldehyde and aromatic rings, would be colored blue, indicating positive potential and favorability for nucleophilic attack. mdpi.comnih.gov This analysis provides a visual guide to the molecule's reactivity hotspots. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)nih.gov

Computational methods can accurately predict various spectroscopic parameters. DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. scirp.org For this compound, this would involve calculating the harmonic frequencies of all vibrational modes, which can then be compared with experimental spectra to confirm the molecular structure. nih.gov These calculations help in assigning specific absorption bands to particular molecular motions, such as the C=O stretch of the aldehyde group or C-S stretching modes.

Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rsc.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. liverpool.ac.uk Comparing these predicted shifts with experimental data is a powerful method for structural verification. researchgate.net Discrepancies between calculated and experimental values can often be explained by solvent effects or conformational dynamics in solution. liverpool.ac.uk

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups Note: The following values are illustrative examples based on typical results for similar molecules and are not from a specific study on this compound.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| C=O stretch (aldehyde) | 1715 | 1700 |

| Aromatic C-H stretch | 3080 | 3065 |

| C-S stretch (thiophene) | 690 | 685 |

Reaction Mechanism Elucidation through Transition State Modelingrsc.orgnih.gov

Theoretical chemistry is invaluable for studying reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. rsc.org For reactions involving this compound, such as its synthesis or subsequent derivatization, transition state modeling can determine the energy barriers (activation energies) for different possible pathways. mdpi.com

This analysis helps to explain why certain products are formed over others and provides a detailed, step-by-step picture of bond-breaking and bond-forming processes. For instance, in a nucleophilic addition to the aldehyde group, modeling could reveal the precise geometry of the attacking nucleophile relative to the carbonyl carbon at the peak of the energy barrier, offering insights that are difficult to obtain experimentally. mdpi.com

Non-Linear Optical (NLO) Properties Calculationsrdd.edu.iqnih.gov

Molecules with extended π-conjugated systems, like this compound, are often investigated for their non-linear optical (NLO) properties. semanticscholar.org NLO materials can alter the properties of light and are essential for applications in optoelectronics and photonics. scispace.com Computational methods, particularly DFT, can predict NLO properties such as the first-order hyperpolarizability (β), a measure of the second-order NLO response. rsc.orgresearchgate.net

Calculations would involve determining the molecule's response to an external electric field. researchgate.net A large hyperpolarizability value, often associated with molecules that have a significant difference in dipole moment between their ground and excited states, indicates strong NLO activity. researchgate.net Theoretical screening allows for the efficient design of new molecules with enhanced NLO properties by modifying the structure with different electron-donating or electron-withdrawing groups. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While DFT is excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation of this compound would model its movements and interactions, either in isolation or, more commonly, in the presence of solvent molecules. nih.gov

These simulations are particularly useful for conformational analysis, revealing which molecular shapes (conformers) are most stable and how the molecule flexes and rotates at a given temperature. By tracking the dihedral angle between the phenyl and thiophene rings over time, MD can provide insights into the molecule's flexibility. In solution, MD simulations can also elucidate how solvent molecules arrange themselves around the solute and can help explain solvent effects on reactivity and spectroscopic properties. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis of this compound. This type of analysis is contingent on the availability of a determined crystal structure, from which the molecular packing and intermolecular interactions can be computationally investigated.

Hirshfeld surface analysis is a powerful tool for quantifying intermolecular interactions in the crystalline state. It involves partitioning the crystal space into regions where the electron distribution of a procrystal—a superposition of non-interacting molecular electron densities—is dominated by a given molecule. This partitioning allows for the visualization and quantification of intermolecular contacts.

Key components of a Hirshfeld surface analysis typically include:

d_norm surfaces: These surfaces are mapped with the normalized contact distance, which highlights regions of significant intermolecular interactions. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions.

For a molecule like this compound, a hypothetical Hirshfeld surface analysis would be expected to reveal the nature and extent of various non-covalent interactions. These could include:

π-π stacking: Interactions between the aromatic rings of the benzaldehyde and thiophene moieties.

C-H···π interactions: Hydrogen atoms bonded to carbon atoms interacting with the π-systems of the aromatic rings.

C-H···O interactions: The aldehyde oxygen atom acting as a hydrogen bond acceptor.

Interactions involving the sulfur atom: The sulfur atom in the thiophene ring and the thioether linkage could participate in various weak interactions.

Without experimental crystallographic data (a CIF file) for this compound, a detailed and quantitative Hirshfeld surface analysis, including the generation of data tables and fingerprint plots as requested, cannot be performed. Further experimental work to determine the single-crystal X-ray structure of this compound is required to enable such computational investigations.

Applications in Advanced Chemical Materials and Catalysis

Ligand Design and Coordination Chemistry for Metal Complexes

The molecular structure of 2-(Thiophen-2-ylsulfanyl)benzaldehyde incorporates several potential donor sites—the sulfur atom of the thiophene (B33073) ring, the sulfur atom of the thioether bridge, and the oxygen atom of the aldehyde group. This makes it a promising candidate for ligand design in coordination chemistry.

Synthesis and Characterization of Metal Complexes

Metal complexes of ligands containing thiophene and aldehyde or thioether functionalities are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. For instance, Schiff base ligands derived from 2-thiophenecarboxaldehyde are known to form stable complexes with a variety of transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). jocpr.comresearchgate.netoncologyradiotherapy.comnih.gov The synthesis generally involves refluxing an ethanolic solution of the ligand and the corresponding metal chloride or acetate. oncologyradiotherapy.com

The characterization of such complexes is accomplished using a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=O (aldehyde), C-S (thiophene and thioether) groups. The appearance of new bands at lower frequencies can indicate the formation of metal-oxygen (M-O) and metal-sulfur (M-S) bonds. jocpr.com

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and its complexes in solution. Changes in the chemical shifts of protons and carbons near the coordination sites can provide evidence of complex formation.

UV-Visible Spectroscopy: To study the electronic transitions within the complexes and to provide information about their geometry.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the complexes.

Elemental Analysis: To determine the empirical formula and stoichiometry of the metal complexes.

Chelation Modes and Metal-Ligand Interactions

Based on its structure, this compound could act as a bidentate or tridentate ligand. The aldehyde group and the thioether sulfur are potential Lewis basic sites for metal coordination. The mode of chelation would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

In many thiophene-derived Schiff base complexes, coordination occurs through the azomethine nitrogen and the thiophene sulfur atom. nih.govnih.gov For this compound itself, or its derivatives (e.g., Schiff bases), coordination could involve:

O, S-Chelation: The aldehyde oxygen and the thioether sulfur could form a chelate ring with a metal center.

S, S-Chelation: The thiophene sulfur and the thioether sulfur could potentially coordinate to a metal ion.

The interaction is typically a Lewis acid-base interaction, where the metal ion acts as the Lewis acid and the heteroatoms (O, S) of the ligand act as Lewis bases. The π-system of the thiophene ring could also participate in π-bonding with suitable metal centers. researchgate.net

Catalytic Applications of Derived Metal Complexes and Organic Catalysts

Metal complexes derived from thiophene-based ligands are explored for their catalytic activity in a range of organic transformations. The electronic properties imparted by the thiophene moiety can influence the reactivity of the metal center.

Homogeneous and Heterogeneous Catalysis

While specific catalytic applications for complexes of this compound are not documented, related systems show significant promise. Thioether-functionalized complexes are used in various catalytic reactions. For example, photoredox/nickel dual catalysis has been employed for thioetherification, demonstrating the role of sulfur-containing compounds in facilitating cross-coupling reactions. acs.org Complexes of thiophene derivatives could potentially catalyze reactions such as:

C-C Coupling Reactions: Suzuki-Miyaura and Friedel-Crafts reactions are common methods for synthesizing thiophene-containing molecules, often using palladium catalysts.

Oxidation/Reduction Reactions: The metal center in such complexes can exist in various oxidation states, making them suitable for catalyzing redox reactions.

Photocatalytic Systems

Thiophene-based conjugated polymers and materials have attracted considerable attention as photocatalysts for processes like hydrogen production and degradation of pollutants. nih.govrsc.orgnih.gov The incorporation of thiophene units into polymer backbones can enhance visible light absorption and improve charge separation and transport, which are critical for efficient photocatalysis. nih.gov

Key advantages of thiophene-based photocatalysts include:

Broadened Light Absorption: The conjugated π-system of thiophene allows for the absorption of a wider range of the solar spectrum. nih.gov

Tunable Electronic Properties: The electronic and optical properties, such as the HOMO/LUMO energy levels and the band gap, can be fine-tuned by modifying the chemical structure of the thiophene monomer. nih.govnih.gov

Enhanced Charge Separation: The donor-acceptor architecture in many thiophene-based copolymers facilitates the separation of photogenerated electron-hole pairs, reducing recombination and increasing photocatalytic efficiency.

While not a polymer itself, this compound could serve as a monomer or a precursor for designing novel organic photocatalysts or photosensitizers.

Development of Functional Polymers and Oligomers

The aldehyde functionality and the thiophene ring make this compound a valuable monomer for synthesizing functional polymers. Polythiophenes are a well-known class of conducting polymers with applications in organic electronics. nih.gov

The aldehyde group can be used for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer backbone. This enables the tuning of the polymer's properties, such as solubility, processability, and electronic characteristics. Thiophene-bearing polymers can be synthesized via methods like cationic ring-opening polymerization or direct arylation polymerization. nih.govnih.gov The resulting polymers often exhibit good thermal stability and can be designed to have specific glass transition temperatures. nih.gov The incorporation of thiophene units into polymer chains can lead to materials with interesting optical and electrochemical properties, suitable for applications in sensors, organic solar cells, and other electronic devices. nih.gov

Monomer for Conjugated Polymers (e.g., for Organic Electronics)

Currently, there is no specific research detailing the use of this compound as a monomer for conjugated polymers in organic electronics. However, the presence of the thiophene ring, a staple in conductive polymer chemistry, makes it a molecule of interest. Thiophene-based polymers are renowned for their exceptional electronic and optical properties. nih.govrsc.org

Theoretically, the aldehyde group offers a reactive site for polymerization reactions, such as condensation polymerization with other monomers. researchgate.net The thioether (-S-) linkage introduces a flexible, sulfur-rich bridge that could influence the polymer's final conformation and electronic properties. This flexible linkage contrasts with the more rigid, direct C-C bonds found in common polythiophenes, potentially impacting solubility and processability. The development of functionalizable thiophene-based polymers is an active area of research for creating new materials for electronic devices. nih.govresearchgate.net

Polymers with Tunable Electronic or Optical Properties

The properties of conjugated polymers can be fine-tuned by modifying their molecular structure. rsc.org For instance, the thioether linkage could be oxidized to sulfoxide (B87167) or sulfone, which would drastically alter the electronic nature of the bridge and, consequently, the polymer's properties. Furthermore, the aldehyde group serves as a chemical handle for post-polymerization modification, allowing for the attachment of various functional groups to tailor the material's performance for specific applications. researchgate.netacs.org

Table 1: Potential Structural Modifications and Their Hypothetical Effects

| Modification Site | Chemical Change | Potential Effect on Polymer Properties |

|---|---|---|

| Thioether Linkage | Oxidation to sulfoxide (-SO-) or sulfone (-SO2-) | Alters electronic properties, may increase polarity and affect solubility. |

| Aldehyde Group | Conversion to an imine, alkene, or other functional group | Enables cross-linking, attachment of sensors, or tuning of optical absorption/emission. |

| Thiophene Ring | Introduction of substituents | Modifies the highest occupied molecular orbital (HOMO) level, impacting the polymer's band gap. |

Sensor Development and Chemo/Biosensors (Focus on Chemical Sensing Mechanisms)

Although no chemosensors based specifically on this compound have been reported, its functional groups suggest potential in this area. Thiophene derivatives are widely used in the design of fluorescent and colorimetric sensors. nih.govnih.gov The sulfur atom in the thioether linkage and the thiophene ring are soft Lewis bases, making them potential binding sites for soft heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), or cadmium (Cd²⁺). rsc.orgresearchgate.net

A hypothetical sensing mechanism could involve the coordination of a metal ion to one or both sulfur atoms. This binding event could alter the molecule's electronic structure, leading to a detectable change in its fluorescence or absorption spectrum (a "turn-on" or "turn-off" response). The aldehyde group could also participate in sensing mechanisms or be modified to introduce specific recognition units for other analytes.

Crystal Engineering for Designed Solid-State Materials

The design of solid-state materials with specific structures and properties is a major goal of crystal engineering. The rigid and planar nature of the aromatic rings in this compound, combined with its potential for directed intermolecular interactions, makes it a candidate for such applications.

There is no available literature on cocrystals formed with this compound. In principle, the molecule possesses sites for forming non-covalent interactions essential for cocrystal formation. The aldehyde group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. rsc.org These interactions could be exploited to assemble the molecule with other co-formers into a crystalline solid with unique physical properties, such as altered solubility or melting point. The thioether bridge introduces conformational flexibility that could influence the packing arrangement in the crystal lattice. tandfonline.com

The application of this compound as a building block for Metal-Organic Frameworks (MOFs) has not been documented. However, its structure contains features that are highly relevant to MOF design. MOFs are constructed from metal nodes and organic "linker" molecules. rsc.org

To be used as a linker, the molecule would typically require modification to include coordinating groups like carboxylic acids. For example, oxidizing the benzaldehyde (B42025) to a benzoic acid would create a classic coordinating site. In such a modified linker, the thioether and thiophene sulfur atoms could remain as functional sites within the MOF pores. Thioether-functionalized MOFs have been shown to be valuable for applications such as the selective uptake of heavy metals. researchgate.netrsc.orgcityu.edu.hk The presence of these sulfur sites could impart specific catalytic or adsorptive properties to the resulting framework. cityu.edu.hk

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Sulfoxide |

| Sulfone |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign methods for the synthesis of 2-(thiophen-2-ylsulfanyl)benzaldehyde is a crucial first step toward unlocking its full potential. While classical methods for forming aryl thioethers and introducing aldehyde functionalities are well-established, future research could focus on more innovative and sustainable approaches.

Novel Synthetic Approaches:

Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Building on established methods for C-S bond formation, research could explore novel palladium and copper catalyst systems for the coupling of 2-mercaptobenzaldehyde (B1308449) derivatives with 2-halothiophenes or thiophene-2-boronic acids. The development of catalysts with high turnover numbers and selectivity will be key. A notable advancement in this area is the copper(I) thiophene-2-carboxylate (B1233283) (CuTC) mediated cross-coupling, which has shown efficiency in various C-C bond-forming reactions and could be adapted for C-S bond formation under mild conditions. scispace.com

Photocatalytic C-S Bond Formation: Visible-light photocatalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. beilstein-journals.org Future studies could investigate the use of photoredox catalysts to mediate the coupling of thiophene-2-thiol (B152015) with 2-halobenzaldehydes, potentially avoiding the need for transition metals and harsh reaction conditions. nih.govjst.go.jpresearchgate.net

Flow Chemistry Synthesis: Continuous-flow processes offer significant advantages in terms of safety, scalability, and reaction control. mdpi.comunica.itresearchgate.netresearch.csiro.au The development of a flow-based synthesis for this compound could enable its production on a larger scale with improved efficiency and safety, particularly when handling odorous thiols. mdpi.com

Sustainable Methodologies:

The principles of green chemistry should guide the development of new synthetic routes. This includes the use of:

Abundant and Non-toxic Reagents: Exploring the use of elemental sulfur as a sulfur source in multicomponent reactions could provide a more sustainable alternative to thiols. semanticscholar.org

Eco-friendly Solvents: Replacing traditional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. wikipedia.org

Energy-Efficient Processes: Utilizing microwave-assisted synthesis or photocatalysis to reduce reaction times and energy consumption.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Catalyst cost and potential for metal contamination |

| Copper-Catalyzed Cross-Coupling | Lower cost than palladium, unique reactivity | Often requires higher temperatures and specific ligands |

| Photocatalysis | Mild reaction conditions, use of renewable energy | Catalyst stability, scalability can be challenging |

| Flow Chemistry | Enhanced safety, scalability, and process control | Initial setup costs, potential for clogging |

Advanced Functionalization Strategies for Tailored Properties

The presence of both an aldehyde and a thiophene (B33073) ring in this compound offers numerous opportunities for post-synthetic modification to tailor its properties for specific applications.

Derivatization of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensation reactions to form Schiff bases, imines, and other heterocyclic systems. sciensage.info These modifications can be used to introduce new functionalities, such as chromophores, fluorophores, or biologically active moieties.

Functionalization of the Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents at the 3-, 4-, and 5-positions. This could be exploited to tune the electronic properties of the molecule, for example, by introducing electron-donating or electron-withdrawing groups.

Oxidation of the Thioether Linkage: The thioether bridge can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These transformations would significantly alter the geometry and electronic properties of the molecule, providing a route to new compounds with potentially different chemical and physical characteristics.

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for optimizing existing protocols and designing new transformations.

Computational Studies (DFT): Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and the electronic structure of intermediates. researchgate.netnih.govresearchgate.netnih.gov Such studies could be employed to elucidate the mechanisms of catalytic C-S bond formation or to predict the regioselectivity of electrophilic substitution on the thiophene ring.

Kinetic and Spectroscopic Analysis: Experimental techniques such as in-situ IR spectroscopy, NMR monitoring, and kinetic studies can be used to identify reaction intermediates and determine rate laws, providing empirical support for proposed mechanisms.

Integration into Multi-Component Systems for Synergistic Effects

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step, adhering to the principles of atom and step economy. researchgate.netnih.govnih.gov The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs.

Passerini and Ugi Reactions: These isocyanide-based MCRs are widely used for the synthesis of peptide-like scaffolds. wikipedia.orgnih.govresearchgate.netorganic-chemistry.orgnih.gov this compound could serve as the aldehyde component in these reactions, leading to the rapid generation of diverse libraries of complex molecules incorporating the thiophene-thioether motif.

Thia-Diels-Alder Reactions: Thioaldehydes, which can be generated in situ from appropriate precursors, are reactive dienophiles in thia-Diels-Alder reactions. researchgate.net While this compound itself is not a thioaldehyde, its derivatives could be designed to participate in such cycloadditions, providing access to sulfur-containing heterocyclic systems.

The potential for this compound in MCRs is summarized in the table below:

| Multicomponent Reaction | Potential Products | Key Features |

| Passerini Reaction | α-Acyloxy amides | Three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide. |

| Ugi Reaction | α-Acylamino amides | Four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. |

| Thia-Diels-Alder | Sulfur-containing heterocycles | Cycloaddition reaction involving a thioaldehyde. |

Development of Smart Materials with Responsive Characteristics

The unique combination of a thiophene ring and a polar aldehyde group suggests that this compound could be a valuable building block for the development of "smart" materials that respond to external stimuli.

Conducting Polymers: Thiophene-containing polymers are well-known for their semiconducting properties. nih.govacs.orgresearchgate.net By incorporating this compound into a polymer backbone, it may be possible to create materials whose conductivity can be modulated by chemical or physical stimuli that interact with the aldehyde group or the thioether linkage. The aldehyde group can also be used for post-polymerization functionalization to introduce desired properties. nih.govacs.orgresearchgate.net

Photochromic Materials: Thiophene-based molecules are known to exhibit photochromic behavior, changing their color and other properties upon exposure to light. rsc.orgrsc.orgresearchgate.net The electronic interplay between the thiophene ring, the thioether bridge, and the benzaldehyde (B42025) moiety could lead to novel photochromic systems.

Stimuli-Responsive Polymers: The aldehyde group can form reversible covalent bonds (e.g., imines with amines), which could be exploited to create cross-linked polymer networks that respond to changes in pH or the presence of specific chemical analytes. rsc.org The thioether linkage could also be a site for redox-responsive behavior.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Thiophen-2-ylsulfanyl)benzaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution between a benzaldehyde derivative (e.g., 2-chlorobenzaldehyde) and thiophen-2-ylsulfanyl groups. For example, in analogous syntheses (e.g., 4-methyl-2-(thiophen-2-ylsulfanyl)quinoline), heating with thiophen-2-thiol in a solvent like acetic acid under reflux yields the product. Purification via column chromatography (e.g., 1:1 ethyl acetate:hexane with 10% methanol) is recommended to isolate the compound .

- Optimization : Key parameters include temperature control (slightly above ambient), stoichiometric excess of the thiol reagent (2:1 molar ratio), and post-reaction washing (e.g., with 5% Na₂SO₃ to remove unreacted halides).

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- NMR Analysis :

- ¹H NMR : Look for characteristic aldehyde proton signals at ~10 ppm. Thiophene protons typically appear as multiplets between 6.5–7.5 ppm, and aromatic benzaldehyde protons resonate at 7.3–8.0 ppm .

- ¹³C NMR : The aldehyde carbon appears at ~190 ppm, while thiophene and benzene carbons range between 120–140 ppm .

- IR Spectroscopy : Confirm the presence of the aldehyde group via a strong C=O stretch at ~1700 cm⁻¹ and C-S stretches at 600–700 cm⁻¹.

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactivity indices. For example, studies on similar thiophene-aldehyde hybrids reveal that sulfur atoms in the thiophene ring significantly lower the LUMO energy, enhancing electrophilicity .

- Validation : Compare computed vibrational frequencies (IR) or NMR chemical shifts with experimental data to refine computational models .

Q. How does the thiophen-2-ylsulfanyl group influence the reactivity of benzaldehyde derivatives in cross-coupling reactions?

- Mechanistic Insights : The sulfur atom in the thiophen-2-ylsulfanyl moiety acts as a π-donor, stabilizing transition states in Suzuki-Miyaura or Ullmann couplings. For instance, in analogous compounds, the sulfanyl group facilitates oxidative addition to palladium catalysts, improving yields in aryl-aryl bond formation .

- Experimental Design : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF as a solvent. Monitor reaction progress via TLC and isolate products via recrystallization.

Q. What strategies resolve contradictions in reported biological activities of thiophene-benzaldehyde hybrids?

- Data Analysis : Compare IC₅₀ values across studies while controlling for variables like cell line specificity, assay conditions (e.g., pH, solvent), and purity (>95% by HPLC). For example, discrepancies in cytotoxicity data may arise from impurities in earlier synthetic batches .

- Validation : Reproduce key experiments under standardized conditions and validate purity via elemental analysis and mass spectrometry.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.